molecular formula C20H21N5O2S3 B14976655 3-[(4-Isopropylphenyl)sulfonyl]-5-(1,4-thiazinan-4-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine

3-[(4-Isopropylphenyl)sulfonyl]-5-(1,4-thiazinan-4-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine

Cat. No.: B14976655
M. Wt: 459.6 g/mol
InChI Key: AKTOTMIOWLFRED-UHFFFAOYSA-N
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Description

3-[(4-Isopropylphenyl)sulfonyl]-5-(1,4-thiazinan-4-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine is a complex heterocyclic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Isopropylphenyl)sulfonyl]-5-(1,4-thiazinan-4-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Isopropylphenyl)sulfonyl]-5-(1,4-thiazinan-4-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

3-[(4-Isopropylphenyl)sulfonyl]-5-(1,4-thiazinan-4-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[(4-Isopropylphenyl)sulfonyl]-5-(1,4-thiazinan-4-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(4-Isopropylphenyl)sulfonyl]-5-(1,4-thiazinan-4-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H21N5O2S3

Molecular Weight

459.6 g/mol

IUPAC Name

10-(4-propan-2-ylphenyl)sulfonyl-7-thiomorpholin-4-yl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene

InChI

InChI=1S/C20H21N5O2S3/c1-13(2)14-3-5-15(6-4-14)30(26,27)20-19-21-18(24-8-11-28-12-9-24)17-16(7-10-29-17)25(19)23-22-20/h3-7,10,13H,8-9,11-12H2,1-2H3

InChI Key

AKTOTMIOWLFRED-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N5CCSCC5

Origin of Product

United States

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